molecular formula C24H29F3N2O4 B4176822 N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE

N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE

Cat. No.: B4176822
M. Wt: 466.5 g/mol
InChI Key: PVFXMFCZRGUKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the trifluoromethyl group, and attachment of the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the nucleophile employed.

Scientific Research Applications

N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the trifluoromethyl group, tetrahydrofuran moiety, and pyrrolidine ring provides it with distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[4-acetyl-5-methyl-2-oxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)pyrrol-3-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N2O4/c1-14-19(15(2)30)23(24(25,26)27,21(32)29(14)13-18-7-6-12-33-18)28-20(31)16-8-10-17(11-9-16)22(3,4)5/h8-11,18H,6-7,12-13H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFXMFCZRGUKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1CC2CCCO2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE
Reactant of Route 3
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE
Reactant of Route 4
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE
Reactant of Route 5
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE
Reactant of Route 6
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE

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